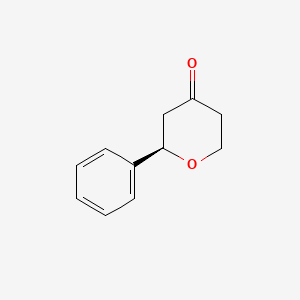
(R)-2-Phenyldihydro-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Phenyldihydro-2H-pyran-4(3H)-one is a chiral organic compound that belongs to the class of dihydropyranones This compound is characterized by a phenyl group attached to a dihydropyranone ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyldihydro-2H-pyran-4(3H)-one typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric hydrogenation of 2-phenyl-2H-pyran-4(3H)-one using a chiral rhodium catalyst. The reaction is carried out under mild conditions, with hydrogen gas as the reducing agent, and results in high enantioselectivity.
Another synthetic route involves the use of chiral auxiliaries in the Diels-Alder reaction between a phenyl-substituted diene and a suitable dienophile. The reaction conditions include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of ®-2-Phenyldihydro-2H-pyran-4(3H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Phenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding lactone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or hydride donors like sodium borohydride, leading to the formation of dihydropyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
®-2-Phenyldihydro-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Phenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Phenyldihydro-2H-pyran-4(3H)-one: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Phenyl-2H-pyran-4(3H)-one: The non-chiral analog with distinct reactivity and applications.
2-Phenyltetrahydrofuran: A structurally related compound with different ring saturation and chemical behavior.
Uniqueness
®-2-Phenyldihydro-2H-pyran-4(3H)-one is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in asymmetric synthesis and chiral recognition processes
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2R)-2-phenyloxan-4-one |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m1/s1 |
Clé InChI |
WDYWHODSDKVYAL-LLVKDONJSA-N |
SMILES isomérique |
C1CO[C@H](CC1=O)C2=CC=CC=C2 |
SMILES canonique |
C1COC(CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



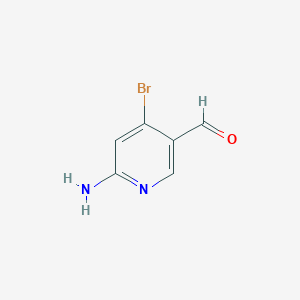
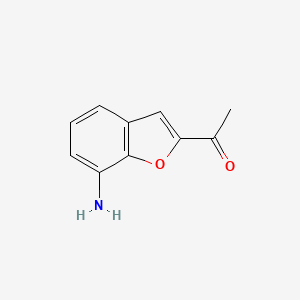
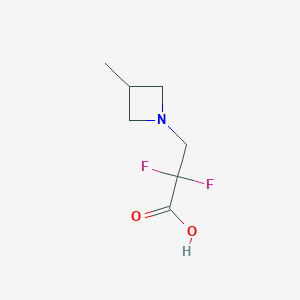
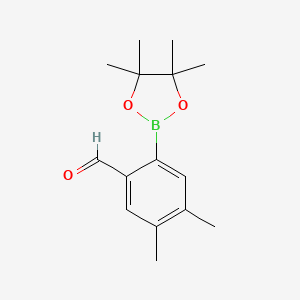
![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)

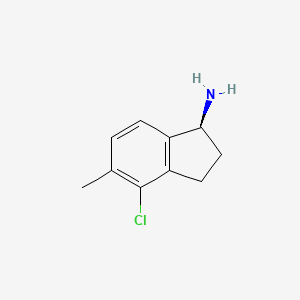
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
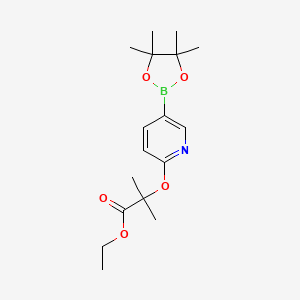

![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
